An In-Depth Technical Guide to the Structural Elucidation of Methyl 5-acetylquinoline-3-carboxylate: Integrating NMR and Mass Spectrometry Data
An In-Depth Technical Guide to the Structural Elucidation of Methyl 5-acetylquinoline-3-carboxylate: Integrating NMR and Mass Spectrometry Data
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. Methyl 5-acetylquinoline-3-carboxylate represents a key synthetic intermediate, incorporating functionalities that allow for diverse downstream chemical modifications.
This technical guide provides a comprehensive framework for the structural elucidation of methyl 5-acetylquinoline-3-carboxylate, serving as a model for researchers, scientists, and drug development professionals working with novel quinoline derivatives. Rather than merely presenting data, this document details the causality behind experimental choices, outlines self-validating protocols, and integrates multi-technique analysis to ensure unambiguous characterization. We will explore the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounding our discussion in authoritative principles and field-proven insights.
Molecular Profile: Methyl 5-acetylquinoline-3-carboxylate
A thorough understanding of the target molecule's basic properties is the foundation of any analytical strategy.
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Structure:
Caption: Chemical Structure of Methyl 5-acetylquinoline-3-carboxylate
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Molecular Formula: C₁₃H₁₁NO₃
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Monoisotopic Mass: 229.0739 g/mol
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Key Structural Features:
-
A bicyclic aromatic quinoline core.
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An electron-withdrawing methyl carboxylate group at the C3 position.
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An acetyl group at the C5 position.
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These features dictate the expected spectral behavior and inform the selection of appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For quinoline-based compounds, it provides unambiguous confirmation of substitution patterns.[1]
Experimental Protocol: Acquiring High-Quality NMR Spectra
A meticulously prepared sample is critical for obtaining high-resolution, artifact-free spectra.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR to compensate for the low natural abundance of the isotope).[1]
-
Select a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many quinoline derivatives; however, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may alter chemical shifts due to solvent effects.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain stability.[1]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.[1]
-
Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a ¹³C NMR spectrum, followed by 2D experiments like COSY, HSQC, and HMBC as needed for full structural assignment.[1]
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Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides a baseline for experimental verification. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| H2 | 9.3 - 9.5 | Doublet (d) | ~2.0 | 1H | Deshielded by adjacent nitrogen and C=C bond. |
| H4 | 8.8 - 9.0 | Doublet (d) | ~2.0 | 1H | Deshielded by C=C bond and ester functionality. |
| H6 | 8.1 - 8.3 | Doublet of Doublets (dd) | ~8.5, 1.5 | 1H | Aromatic proton ortho to the acetyl group. |
| H7 | 7.7 - 7.9 | Triplet (t) | ~8.0 | 1H | Aromatic proton meta to both substituents. |
| H8 | 8.3 - 8.5 | Doublet of Doublets (dd) | ~7.5, 1.5 | 1H | Aromatic proton influenced by ring current. |
| -OCH₃ (Ester) | 3.9 - 4.1 | Singlet (s) | - | 3H | Typical range for methyl ester protons.[3] |
| -CH₃ (Acetyl) | 2.7 - 2.9 | Singlet (s) | - | 3H | Typical range for acetyl methyl protons.[3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (Acetyl) | 197 - 200 | Typical chemical shift for a ketone carbonyl. |
| C=O (Ester) | 165 - 168 | Typical chemical shift for an ester carbonyl.[4] |
| C2 | 150 - 153 | Aromatic carbon adjacent to nitrogen. |
| C3 | 125 - 128 | Substituted aromatic carbon. |
| C4 | 138 - 140 | Aromatic carbon deshielded by nitrogen and ester. |
| C4a | 128 - 130 | Aromatic bridgehead carbon. |
| C5 | 135 - 137 | Substituted aromatic carbon bearing the acetyl group. |
| C6 | 127 - 129 | Aromatic CH. |
| C7 | 129 - 131 | Aromatic CH. |
| C8 | 130 - 132 | Aromatic CH. |
| C8a | 148 - 150 | Aromatic bridgehead carbon adjacent to nitrogen. |
| -OCH₃ (Ester) | 52 - 54 | Typical range for a methyl ester carbon. |
| -CH₃ (Acetyl) | 28 - 30 | Typical range for an acetyl methyl carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and elemental formula, serving as an orthogonal technique to confirm the identity established by NMR.
Principles of Ionization: Choosing the Right Method
The choice of ionization method is critical for analyzing small organic molecules and depends on the information required.[5]
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Hard Ionization (e.g., Electron Impact - EI): This high-energy technique causes extensive fragmentation.[6] While useful for creating a reproducible fragmentation "fingerprint" for library matching, it often results in a weak or absent molecular ion peak, making it less ideal for confirming the mass of a novel compound.[6][7]
-
Soft Ionization (e.g., Electrospray Ionization - ESI): This is a low-energy technique that gently transfers the analyte from a liquid phase into a charged, gaseous ion.[5][8] It is the preferred method for most drug-like molecules as it produces a prominent molecular ion (typically as an adduct like [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, providing clear molecular weight information.[8][9]
For methyl 5-acetylquinoline-3-carboxylate, ESI is the superior choice to confidently determine its molecular weight.
Experimental Protocol: Acquiring High-Resolution Mass Spectra (HRMS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, enabling the determination of the elemental formula.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
-
Chromatographic Separation (LC): Inject the sample into an HPLC system to separate it from any potential impurities before it enters the mass spectrometer.[7]
-
Ionization (ESI): The eluent from the LC is directed into the ESI source. A high voltage is applied to the liquid to create a fine spray of charged droplets.[8]
-
Desolvation: A heated gas causes the solvent to evaporate from the droplets, ultimately leading to the formation of gas-phase analyte ions (e.g., [M+H]⁺).[8]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z) and measures this value with high precision.
Predicted High-Resolution Mass Spectrum Data (Positive ESI Mode)
The primary goal is to observe the protonated molecular ion and other common adducts.
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ | 230.0812 | Protonated molecular ion. This is the primary target for identification. |
| [M+Na]⁺ | 252.0631 | Sodium adduct, commonly observed in ESI. |
| [M+K]⁺ | 268.0371 | Potassium adduct, occasionally observed. |
Observing the [M+H]⁺ peak at m/z 230.0812 with an accuracy of <5 ppm would strongly support the elemental formula C₁₃H₁₁NO₃.
Integrated Data Analysis & Structural Confirmation
Neither NMR nor MS alone is sufficient for absolute proof of structure. The power of modern analytical chemistry lies in the integration of these orthogonal techniques.
The process of confirmation is a self-validating logical loop:
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MS provides the Formula: HRMS confirms the elemental composition is C₁₃H₁₁NO₃.
-
NMR provides the Connectivity: ¹H and ¹³C NMR spectra confirm the number of protons and carbons and, through their chemical shifts and couplings, reveal the quinoline backbone, the acetyl group, and the methyl ester.
-
2D NMR builds the Skeleton: Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) connect the fragments. For instance, an HMBC correlation between the acetyl methyl protons (~2.8 ppm) and the C5 carbon of the quinoline ring would definitively place the acetyl group at that position.
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Combined Data Yields Proof: The confirmed molecular formula from MS matches the structure assembled from the complete NMR analysis. This synergistic approach eliminates ambiguity and provides irrefutable structural proof.
Conclusion
The structural characterization of novel compounds like methyl 5-acetylquinoline-3-carboxylate demands a rigorous, multi-faceted analytical approach. This guide has detailed the essential protocols and interpretative logic for using NMR and mass spectrometry in a complementary fashion. By understanding the principles behind technique selection—such as choosing soft ionization for MS—and by meticulously executing experimental protocols, researchers can acquire high-quality, reliable data. The true power, however, lies in the integration of these datasets to build a self-validating case for the proposed structure, ensuring the scientific integrity required for advancing research and drug development.
References
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Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link][7]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link][6]
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ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link][8]
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Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters. [Link][3]
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Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Pakistan Atomic Energy Commission. [Link]
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Pre-Scholars Press. (n.d.). Tables For Organic Structure Analysis. [Link][10]
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PubChemLite. (2026). Methyl quinoline-5-carboxylate (C11H9NO2). [Link][16]
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